

An In-depth Technical Guide to (2S,5R)-1-Boc-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,5R)-1-Boc-2,5-dimethylpiperazine

Cat. No.: B126335

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CAS Number: 1374975-96-8 (for hydrochloride salt) PubChem CID: 11745988 (for free base)

This technical guide provides a comprehensive overview of **(2S,5R)-1-Boc-2,5-dimethylpiperazine**, a chiral piperazine derivative crucial in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its synthesis, properties, and applications, with a particular focus on its role as a key intermediate in the development of opioid receptor ligands.

Physicochemical and Spectroscopic Data

(2S,5R)-1-Boc-2,5-dimethylpiperazine, also known as tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, is a white to off-white solid. Its Boc-protected nitrogen atom significantly influences its solubility and reactivity, making it a versatile building block in organic synthesis. Below is a summary of its key physicochemical properties, including data for its hydrochloride salt where applicable.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	214.30 g/mol	--INVALID-LINK--
CAS Number (HCl salt)	1374975-96-8	--INVALID-LINK--
Molecular Weight (HCl salt)	250.77 g/mol	--INVALID-LINK--
Predicted XLogP3	1.3	--INVALID-LINK--
Predicted Hydrogen Bond Donor Count	1	--INVALID-LINK--
Predicted Hydrogen Bond Acceptor Count	3	--INVALID-LINK--

Note: Experimental data for the free base is limited; some values are predicted.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **(2S,5R)-1-Boc-2,5-dimethylpiperazine** is a critical process for its application in asymmetric synthesis. The general strategy involves the synthesis of the trans-2,5-dimethylpiperazine core, followed by enantioselective separation and subsequent Boc protection.

Experimental Protocol: Synthesis of trans-2,5-dimethylpiperazine

A common method for the preparation of the piperazine core is the cyclization of 2-aminopropanol.

Procedure:

- 2-Aminopropanol is subjected to a Raney nickel catalyst in the presence of hydrogen gas.
- The reaction is carried out under high pressure (typically between 750 and 2,000 psi) and elevated temperature (between 140 and 220 °C).

- The reaction mixture is maintained under these conditions for 4 to 8 hours to allow for the conversion of the starting material to a mixture of cis and trans isomers of 2,5-dimethylpiperazine.
- The resulting product is a mixture that requires purification to isolate the desired trans isomer.

Experimental Protocol: Enantioselective Boc-protection (Conceptual)

A direct and detailed experimental protocol for the enantioselective Boc-protection of (2S,5R)-2,5-dimethylpiperazine is not readily available in the public domain. However, a plausible synthetic route can be conceptualized based on established chemical principles for the asymmetric synthesis of similar piperazine derivatives. This typically involves a resolution step followed by protection.

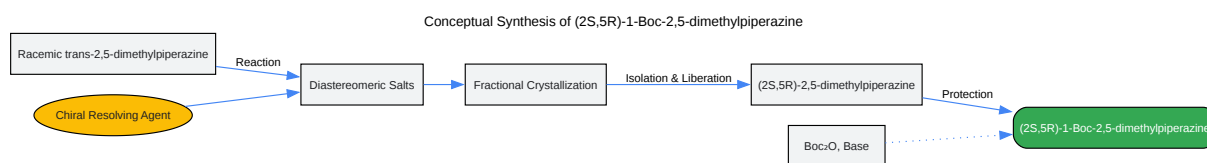
Step 1: Resolution of (±)-trans-2,5-dimethylpiperazine

- The racemic mixture of trans-2,5-dimethylpiperazine is reacted with a chiral resolving agent, such as a derivative of tartaric acid or camphorsulfonic acid, in a suitable solvent.
- This reaction forms diastereomeric salts, which exhibit different solubilities.
- Fractional crystallization is then employed to separate the diastereomeric salts.
- The desired diastereomer is isolated and treated with a base to liberate the enantiomerically pure (2S,5R)-2,5-dimethylpiperazine.

Step 2: Boc-protection of (2S,5R)-2,5-dimethylpiperazine

- The enantiomerically pure (2S,5R)-2,5-dimethylpiperazine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
- A base, typically triethylamine or diisopropylethylamine, is added to the solution.
- Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture at 0 °C.

- The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated under reduced pressure to yield **(2S,5R)-1-Boc-2,5-dimethylpiperazine**.



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Conceptual synthesis workflow.

Applications in Drug Development

(2S,5R)-1-Boc-2,5-dimethylpiperazine is a valuable chiral building block, most notably in the synthesis of selective delta-opioid receptor agonists. The stereochemistry at the 2 and 5 positions of the piperazine ring is critical for the desired pharmacological activity of the final compounds.

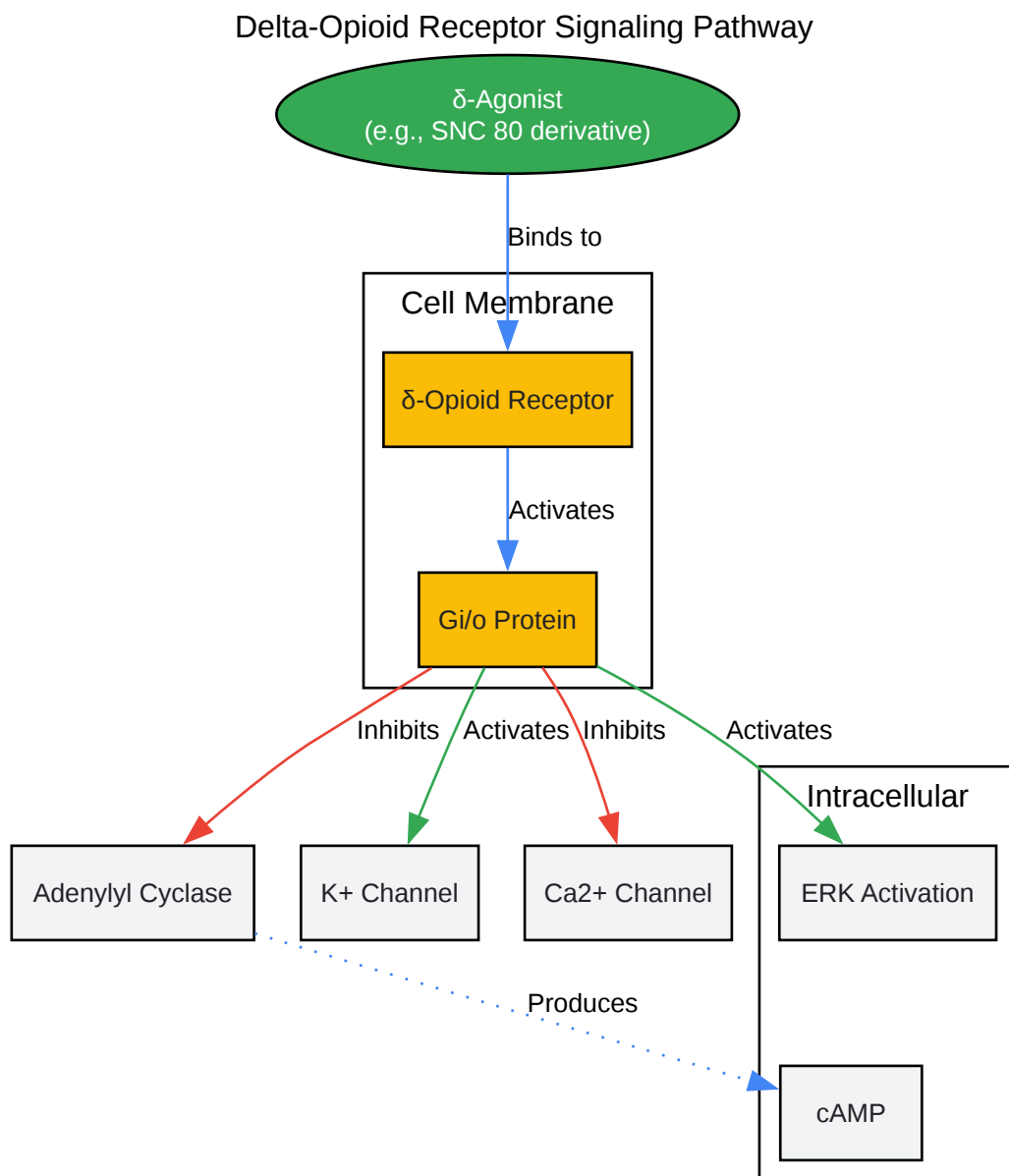
Role in the Synthesis of Delta-Opioid Receptor Agonists

This piperazine derivative is a key intermediate in the synthesis of potent and selective delta-opioid receptor agonists, such as SNC 80.[1] The (2S,5R) configuration is essential for the high affinity and selectivity of these ligands for the delta-opioid receptor.

The general synthetic strategy involves the deprotection of the Boc group, followed by N-alkylation or N-arylation to introduce the desired pharmacophoric elements. The resulting substituted piperazine is then incorporated into the final drug molecule.

Delta-Opioid Receptor Signaling Pathway

The delta-opioid receptor is a G-protein coupled receptor (GPCR) that plays a significant role in analgesia and mood regulation.[2] Upon activation by an agonist, such as a derivative of **(2S,5R)-1-Boc-2,5-dimethylpiperazine**, the receptor initiates a downstream signaling cascade.



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Simplified delta-opioid receptor signaling.

As depicted in the diagram, the activation of the delta-opioid receptor by an agonist leads to the activation of inhibitory G-proteins (Gi/o). This activation results in several downstream effects, including the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). Additionally, it leads to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which collectively decrease neuronal excitability. These signaling events contribute to the analgesic and other pharmacological effects of delta-opioid receptor agonists.

Conclusion

(2S,5R)-1-Boc-2,5-dimethylpiperazine is a stereochemically defined and highly valuable synthetic intermediate. Its primary application in the development of selective delta-opioid receptor agonists underscores its importance in medicinal chemistry and drug discovery. The synthetic routes to this compound, while requiring careful control of stereochemistry, provide access to a key building block for a class of compounds with significant therapeutic potential. Further research into the applications of this chiral scaffold may unveil new opportunities in the design of novel therapeutics for a range of diseases.

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